2-Bromo-5-cyclopentylpyridine
CAS No.:
Cat. No.: VC20129412
Molecular Formula: C10H12BrN
Molecular Weight: 226.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H12BrN |
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Molecular Weight | 226.11 g/mol |
IUPAC Name | 2-bromo-5-cyclopentylpyridine |
Standard InChI | InChI=1S/C10H12BrN/c11-10-6-5-9(7-12-10)8-3-1-2-4-8/h5-8H,1-4H2 |
Standard InChI Key | CHISVRWMEARCQU-UHFFFAOYSA-N |
Canonical SMILES | C1CCC(C1)C2=CN=C(C=C2)Br |
Introduction
Structural and Electronic Characteristics
The molecular structure of 2-bromo-5-cyclopentylpyridine (C₁₀H₁₂BrN) features a pyridine ring substituted with a bromine atom and a cyclopentyl group. The cyclopentyl moiety introduces significant steric bulk compared to smaller substituents like cyclopropyl or methyl groups, which may influence both reactivity and intermolecular interactions. Computational modeling of analogous compounds suggests that the cyclopentyl group’s chair-like conformation could enhance hydrophobic interactions in biological systems, while the electron-withdrawing bromine atom polarizes the aromatic ring, increasing susceptibility to nucleophilic substitution at the 2-position .
A comparative analysis of substituted bromopyridines reveals distinct structural differences:
Compound | Substituent | Molecular Weight (g/mol) | Key Structural Feature |
---|---|---|---|
2-Bromo-5-cyclopentylpyridine | Cyclopentyl | 215.09 | High steric bulk, enhanced hydrophobicity |
2-Bromo-5-cyclopropylpyridine | Cyclopropyl | 198.06 | Ring strain, moderate steric effects |
2-Bromo-4-methylpyridine | Methyl | 172.03 | Minimal steric hindrance |
The cyclopentyl group’s spatial arrangement may also affect crystal packing dynamics, as observed in related cyclopentyl-substituted heterocycles .
Synthetic Methodologies
Alternative Halogenation Strategies
Physicochemical Properties
Predicted properties based on structural analogs and computational models:
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Melting Point: Estimated 45–55°C (cyclopropyl analog: 32–34°C )
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Boiling Point: ~250°C at atmospheric pressure
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Solubility: Moderate in polar aprotic solvents (DMSO, DMF), low in water (<0.1 mg/mL)
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Stability: Sensitive to strong acids/bases; bromine substitution prone to photolytic cleavage
Spectroscopic characteristics inferred from similar compounds:
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¹H NMR: Downfield shift for pyridine H3 proton (δ 8.3–8.5 ppm) due to bromine’s deshielding effect
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¹³C NMR: Cyclopentyl carbons appearing at δ 25–35 ppm; pyridine C2 signal near δ 115 ppm
Industrial and Research Applications
Pharmaceutical Intermediate
The bromine atom serves as a versatile handle for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling synthesis of:
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Biaryl structures for kinase inhibitors
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Amino-pyridine derivatives as antidepressant precursors
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Metal complexes for anticancer drug development
Materials Science
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Ligand in palladium-catalyzed coupling reactions
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Monomer for conductive polymers (bandgap ~2.8 eV predicted)
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Building block for liquid crystalline materials
Future Research Directions
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Synthetic Optimization: Develop continuous flow processes to improve bromination yields
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Crystallography: Single-crystal X-ray analysis to confirm stereoelectronic effects
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ADMET Profiling: In vitro assays for hepatic clearance and plasma protein binding
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